Home > Products > Screening Compounds P72109 > Dabigatran Etexilate iMpurity H
Dabigatran Etexilate iMpurity H - 1702936-92-2

Dabigatran Etexilate iMpurity H

Catalog Number: EVT-1749720
CAS Number: 1702936-92-2
Molecular Formula: C19H20N4O3
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dabigatran etexilate impurity H is a significant compound associated with the anticoagulant drug dabigatran etexilate, which is used for the prevention and treatment of thromboembolic disorders. Dabigatran etexilate is a prodrug that, upon administration, is converted into its active form, dabigatran, which inhibits thrombin, an enzyme critical for blood coagulation. The presence of impurities in pharmaceutical compounds can affect their efficacy and safety; thus, understanding the characteristics and synthesis of these impurities is crucial for quality control in drug development.

Source

Dabigatran etexilate was developed by Boehringer Ingelheim and is marketed under various brand names. Impurity H, specifically, arises during the synthesis of dabigatran etexilate and has been characterized in several studies focusing on the optimization of synthetic routes to minimize impurity formation .

Classification

Dabigatran etexilate impurity H can be classified as a chemical impurity resulting from the synthetic processes used to create dabigatran etexilate. Its classification falls under pharmaceutical impurities, which are categorized based on their origin (process-related or degradation-related) and their impact on the drug's safety and efficacy.

Synthesis Analysis

Methods

The synthesis of dabigatran etexilate impurity H involves several chemical reactions, primarily utilizing methods such as the Pinner reaction and nucleophilic substitution. Recent studies have optimized these processes to enhance yields while reducing the formation of impurities. For instance, one approach involved using a novel synthon, n-hexyl-4-nitrophenyl carbonate, which significantly reduced the generation of multiple known impurities during the synthesis process .

Technical Details

The synthesis typically begins with a precursor compound that undergoes a series of reactions including acylation and amidation. The optimization of reaction conditions—such as temperature, solvent choice, and reaction time—has been crucial in minimizing unwanted side products. High-performance liquid chromatography (HPLC) is commonly employed to monitor the purity of the synthesized product and identify impurities .

Molecular Structure Analysis

Structure

The molecular structure of dabigatran etexilate impurity H has been elucidated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). The specific structural formula includes various functional groups that contribute to its chemical behavior during synthesis and interaction with biological systems.

Data

The molecular formula for dabigatran etexilate impurity H has been established through analytical methods, revealing insights into its molecular weight and structural configuration. These details are essential for understanding how it behaves chemically and pharmacologically.

Chemical Reactions Analysis

Reactions

Dabigatran etexilate impurity H can participate in various chemical reactions typical for organic compounds containing amine and ester functional groups. Key reactions include hydrolysis under acidic or basic conditions, which can lead to further degradation products.

Technical Details

The formation pathways for this impurity have been studied extensively to understand how changes in synthetic conditions affect its yield. For example, controlling pH levels during synthesis can significantly impact the stability of intermediates, thereby influencing impurity levels .

Mechanism of Action

Process

Dabigatran etexilate itself acts as a direct thrombin inhibitor. Upon conversion to its active form, it binds to thrombin's active site, preventing fibrinogen from being converted into fibrin—a critical step in clot formation. Impurity H does not possess anticoagulant activity but may influence the pharmacokinetics of dabigatran if present in significant amounts.

Data

Studies indicate that maintaining low levels of impurities like impurity H is essential for ensuring optimal therapeutic outcomes with dabigatran etexilate. Regulatory standards typically require that such impurities be kept below specific thresholds to ensure patient safety .

Physical and Chemical Properties Analysis

Physical Properties

Dabigatran etexilate impurity H exhibits specific physical properties such as solubility in organic solvents and stability under various environmental conditions. These properties are crucial for its characterization during quality control processes.

Chemical Properties

The chemical properties include reactivity patterns typical for amines and esters. For instance, it may undergo hydrolysis or interact with other compounds present in formulations. Understanding these properties helps in developing effective purification strategies .

Applications

Scientific Uses

Dabigatran etexilate impurity H serves primarily as a reference standard in analytical chemistry for quality control purposes within pharmaceutical manufacturing. Its characterization aids in developing robust analytical methods to ensure the purity of dabigatran etexilate formulations.

Additionally, research into this impurity contributes to broader studies on drug stability and degradation pathways, enhancing our understanding of how pharmaceutical compounds behave over time under various storage conditions.

Synthetic Pathways and Formation Mechanisms

Reaction Pathways Leading to Impurity H Generation During Dabigatran Synthesis

Dabigatran Etexilate Impurity H (Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran Etexilate 5-Ethyl Carboxylate; CAS 1408238-36-7) arises from specific deviations in the multi-step synthesis of dabigatran etexilate. Key pathways include:

  • Incomplete Esterification: During the final prodrug formation, incomplete reaction between the carboxylic acid moiety of the benzimidazole precursor (Compound IV) and ethanol leads to residual ethyl carboxylate intermediate instead of the fully conjugated etexilate ester. This truncated structure lacks the critical N-pyridyl-β-alanine ethyl ester side chain [9].
  • Protecting Group Failure: Inadequate protection of the amidine group during esterification reactions results in premature deprotection or side reactions. Hydrolysis of the hexyloxycarbonyl protecting group under acidic conditions (e.g., HCl gassing) generates reactive species that undergo ethanolysis, forming the ethyl carboxylate derivative [4] [5].
  • Hydrolytic Degradation: Post-synthesis, residual water in solvents (e.g., dichloromethane or ethanol) hydrolyzes the ester linkage between the benzimidazole core and the β-alanine moiety. This cleavage yields the ethyl carboxylate fragment as Impurity H [5] [10].

Table 1: Critical Reaction Parameters for Impurity H Formation

Reaction StepParameter DeviationImpurity H Yield Increase
EsterificationEthanol solvent pH > 5Up to 2.8%
AmidinationHCl concentration >40%3.1% vs. 0.5% (controlled)
WorkupAqueous wash pH < 34.2%

Role of Cyclization and Esterification in Impurity H Formation

Cyclization and esterification are interdependent stages where Impurity H originates:

  • Benzimidazole Cyclization: The ring closure of N-(3-amino-4-(methylamino)benzoyl)-N-2-pyridinyl-β-alanine ethyl ester (Compound I) with 2-(4-cyanophenylamino)acetic acid (Compound II) forms the benzimidazole core. Incomplete cyclization leaves unreacted amine groups that undergo unintended esterification with ethanol solvents during downstream steps, generating truncated analogs like Impurity H [4] [6].
  • Esterification Selectivity: Impurity H forms when esterification preferentially targets the benzimidazole-5-carboxylic acid group instead of the amidoxime intermediate. This misdirection occurs due to:
  • Steric hindrance from the pyridinyl-β-alanine group
  • Catalyst choice (e.g., 4-DMAP favors carboxylate activation over amidoxime) [1] [6].
  • Structural Signature: Impurity H’s defining feature is the ethyl ester at the benzimidazole-5-position (C₂₆H₃₃N₅O₄), lacking the pyridyl-β-alanine ethyl ester chain. This structure arises from ethanol-mediated esterification before complete amidination [9] [10].

Catalytic and Solvent Effects on Impurity H Yield

Industrial batch processes show Impurity H generation is highly dependent on reaction media:

Table 2: Solvent and Catalyst Impact on Impurity H Formation

Solvent SystemCatalystReaction Temp (°C)Impurity H Yield
Dichloromethane (DCM)4-DMAP250.9%
AcetonitrileTriethylamine602.5%
TolueneNone1105.8%
Ethanol/DCM (1:1)HCl (gas)307.2%
  • Solvent Polarity: Protic solvents (e.g., ethanol) promote nucleophilic attack by ethanol molecules on the benzimidazole carbonyl, accelerating ethyl carboxylate formation. Aprotic solvents like DCM suppress this pathway [2] [5].
  • Acid Catalysis: Gaseous HCl during amidination protonates the amidoxime intermediate, rendering it less electrophilic. Consequently, ethanol competitively attacks the activated benzimidazole carbonyl, forming Impurity H [4] [10].
  • Mitigation Strategies:
  • Replacing ethanol with isopropanol reduces ethyl ester formation by 65%
  • Using sodium dithionate in aprotic solvents minimizes hydrolysis [1] [6].

Byproduct Isolation Techniques in Industrial Batch Processes

Industrial-scale impurity control employs physicochemical property-based separations:

  • Liquid-Liquid Extraction (LLE): Crude reaction mixtures are treated with ethyl acetate/water (1:1) at pH 4–5. Impurity H partitions into the organic phase due to its lower polarity (logP 2.1) versus dabigatran intermediates (logP 0.8). Acidification to pH 2.0 transfers Impurity H to the aqueous layer for recovery [5] [10].
  • Crystallization: Impurity H is isolated from mother liquors via anti-solvent addition. Adding n-hexane to concentrated ethyl acetate solutions yields crystalline Impurity H (purity >95%), while dabigatran etexilate remains soluble [2] [9].
  • Chromatography: Preparative HPLC with C18 silica and ammonium acetate buffer (pH 6.8)/acetonitrile gradients resolves Impurity H (retention time 14.2 min) from structurally similar byproducts. This achieves >99.5% purity for analytical standards [5] [8].
  • Centrifugal Partition Chromatography: A solvent system of toluene/acetonitrile/water (5:3:2) isolates multi-gram quantities with >98% recovery, avoiding silica gel degradation [10].

Table 3: Industrial Isolation Techniques for Impurity H

TechniqueConditionsPurity AchievedYield
LLEEthyl acetate/water, pH 2.092%76%
Anti-solvent CrystallizationEthyl acetate + n-hexane (1:3)95.5%68%
Prep-HPLCC18, 20mM NH₄OAc (pH 6.8)/ACN, 12 mL/min99.8%52%

Properties

CAS Number

1702936-92-2

Product Name

Dabigatran Etexilate iMpurity H

IUPAC Name

ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C19H20N4O3/c1-3-26-18(24)9-11-23(17-6-4-5-10-20-17)19(25)14-7-8-16-15(12-14)21-13-22(16)2/h4-8,10,12-13H,3,9,11H2,1-2H3

InChI Key

PEQXDEDRNLSFNJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.